molecular formula C5H9ClN4O B11772234 3-Hydrazinyl-6-methoxypyridazine hydrochloride

3-Hydrazinyl-6-methoxypyridazine hydrochloride

Cat. No.: B11772234
M. Wt: 176.60 g/mol
InChI Key: LVFCHKBGXPIIKG-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-methoxypyridazine hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the class of pyridazines. It has the molecular formula C5H9ClN4O and a molecular weight of 176.604 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-6-methoxypyridazine hydrochloride typically involves the reaction of 3-chloro-6-methoxypyridazine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-6-methoxypyridazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Hydrazinyl-6-methoxypyridazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-6-methoxypyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydrazinyl and methoxy groups on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

(6-methoxypyridazin-3-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c1-10-5-3-2-4(7-6)8-9-5;/h2-3H,6H2,1H3,(H,7,8);1H

InChI Key

LVFCHKBGXPIIKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NN.Cl

Origin of Product

United States

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